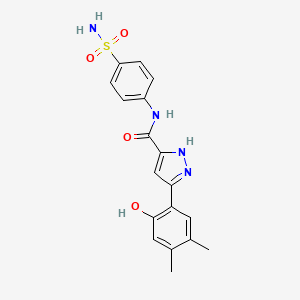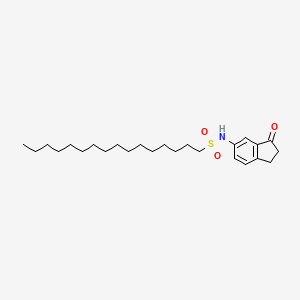
N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide is a complex organic compound with a unique structure that combines an indene core with a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide typically involves multiple steps, starting with the preparation of the indene core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indene ring. The sulfonamide group is then introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The sulfonamide group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to changes in biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid
- 5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene malononitrile
- 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate
Uniqueness
N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide is unique due to its combination of an indene core with a long alkyl chain and a sulfonamide group. This structure provides distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
102247-85-8 |
|---|---|
Formule moléculaire |
C25H41NO3S |
Poids moléculaire |
435.7 g/mol |
Nom IUPAC |
N-(3-oxo-1,2-dihydroinden-5-yl)hexadecane-1-sulfonamide |
InChI |
InChI=1S/C25H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-30(28,29)26-23-18-16-22-17-19-25(27)24(22)21-23/h16,18,21,26H,2-15,17,19-20H2,1H3 |
Clé InChI |
FBEVNECQEHWUOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC2=C(CCC2=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


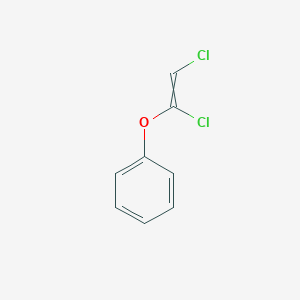
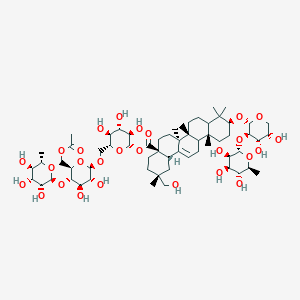

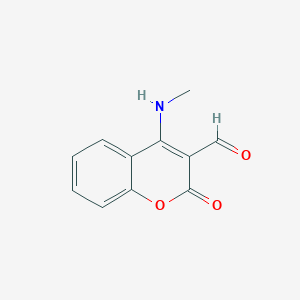
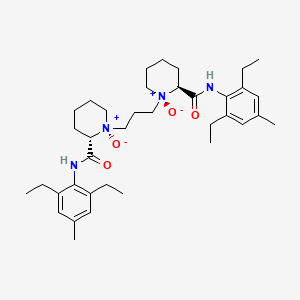

![2,4-Dihydro-5-[(phenylmethoxy)methyl]-4-(3-pyridinyl)-3H-1,2,4-triazole-3-thione](/img/structure/B14080116.png)
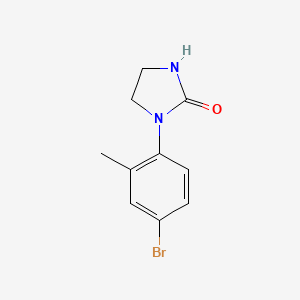
![Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14080118.png)
![2-[11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid](/img/structure/B14080136.png)
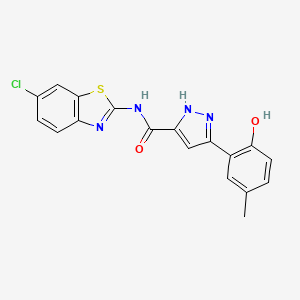
![7-[(7-Methoxy-3,7-dimethyl-2,5-octadienyl)oxy]-2H-](/img/structure/B14080149.png)

